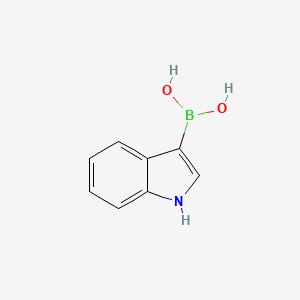

(1H-Indol-3-yl)boronic acid

Vue d'ensemble

Description

(1H-Indol-3-yl)boronic acid is a useful research compound. Its molecular formula is C8H8BNO2 and its molecular weight is 160.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Indole-3-boronic acid primarily interacts with specific cellular targets. One of its key targets is the aryl hydrocarbon receptor (AhR) . AhR is a transcription factor that plays a crucial role in regulating gene expression in response to environmental cues, such as xenobiotics and endogenous ligands. Upon binding to Indole-3-boronic acid, AhR translocates to the nucleus and modulates the expression of genes involved in detoxification, immune response, and cell proliferation .

Mode of Action

The interaction between Indole-3-boronic acid and AhR leads to downstream effects. Activation of AhR by the compound triggers the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1). These enzymes metabolize various xenobiotics, including polycyclic aromatic hydrocarbons (PAHs), into less toxic forms. Additionally, AhR activation influences immune responses and cellular differentiation .

Biochemical Pathways

Indole-3-boronic acid affects several biochemical pathways:

- The compound induces detoxification enzymes (such as CYP1A1) that enhance the breakdown of harmful substances. AhR activation modulates immune cell function and cytokine production. AhR-mediated gene expression impacts cell growth and differentiation .

Pharmacokinetics

The pharmacokinetic properties of Indole-3-boronic acid include:

- The compound is absorbed through the gastrointestinal tract. It distributes to various tissues, including the liver and kidneys. Indole-3-boronic acid undergoes hepatic metabolism, primarily via CYP enzymes. The compound is excreted mainly in urine. Its bioavailability depends on factors like solubility and stability .

Result of Action

The molecular and cellular effects of Indole-3-boronic acid include:

- The compound exhibits antioxidant properties, protecting cells from oxidative stress. AhR activation suppresses proinflammatory cytokines and chemokines . By influencing detoxification pathways and immune responses, Indole-3-boronic acid may play a role in cancer prevention or treatment.

Action Environment

Environmental factors impact the compound’s efficacy and stability:

- The stability of Indole-3-boronic acid varies with pH levels. Heat can degrade the compound. Choice of solvent affects its solubility and reactivity.

Activité Biologique

(1H-Indol-3-yl)boronic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their ability to interact with various biological targets. These compounds have been associated with a wide range of pharmacological effects, including:

- Antiviral : Inhibition of viral replication.

- Anticancer : Induction of apoptosis in cancer cells.

- Antimicrobial : Activity against bacterial strains.

- Anti-inflammatory : Reduction of inflammation markers.

- Antioxidant : Scavenging of free radicals.

Target Interactions

This compound exhibits its biological effects through multiple mechanisms:

- Receptor Binding : It binds to various receptors with high affinity, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in disease processes, such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases .

- Cell Cycle Regulation : It can halt cell cycle progression in cancer cells at the G2/M phase, leading to growth inhibition .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In vitro studies demonstrated an IC50 value of 0.14 µg/mL for DPPH radical scavenging activity . This suggests its potential application in formulations aimed at reducing oxidative stress.

Anticancer Activity

In a study assessing its cytotoxic effects on cancer cell lines, this compound exhibited an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells, indicating a potent anticancer effect without toxicity to healthy cell lines . This selective toxicity is crucial for developing safer therapeutic agents.

Antimicrobial Activity

The compound has shown effectiveness against various bacterial strains. For instance, it demonstrated activity against Escherichia coli at concentrations as low as 6.50 mg/mL, highlighting its potential as an antimicrobial agent .

Study 1: Anticancer and Antioxidant Properties

A recent study formulated a cream containing this compound and assessed its biological activities. The results indicated that the compound not only inhibited cancer cell proliferation but also exhibited strong antioxidant properties. The formulation was deemed microbiologically safe for dermatological applications .

Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, this compound showed moderate acetylcholinesterase inhibition (IC50 = 115.63 µg/mL) while being highly effective against butyrylcholinesterase (IC50 = 3.12 µg/mL). This dual inhibition profile suggests potential applications in treating conditions like Alzheimer's disease .

Comparative Biological Activity Table

Applications De Recherche Scientifique

Medicinal Chemistry

(1H-Indol-3-yl)boronic acid has been explored for its potential therapeutic properties:

- Anticancer Activity : It has shown promise in the development of anticancer agents. For instance, derivatives of this compound have been linked to the inhibition of proteasomes, similar to bortezomib, which is used in treating multiple myeloma .

- Antimicrobial Properties : Research indicates that indole derivatives exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Organic Synthesis

The compound is widely used in organic synthesis due to its reactivity:

- Cross-Coupling Reactions : It serves as a key reagent in Suzuki-Miyaura and other cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Anticancer Drug Development

A notable example includes the modification of this compound to enhance selectivity and potency against cancer cells. Studies have demonstrated that introducing this boronic acid moiety can improve the pharmacokinetic properties of existing drugs .

Synthesis of Biologically Active Compounds

Research has highlighted successful syntheses involving this compound leading to various biologically active compounds. For example, derivatives synthesized through C-H borylation have shown increased yields and selectivity in forming target molecules .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibition of proteasome activity | |

| Antimicrobial | Activity against MRSA and other pathogens | |

| Antiviral | Potential use in antiviral drug development |

Table 2: Synthetic Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Lithiation-Boronation | Reaction with nBuLi followed by triisopropyl borate | 45 - 99 |

| Suzuki-Miyaura Coupling | Cross-coupling with aryl halides | Varies |

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is pivotal for forming C–C bonds between (1H-Indol-3-yl)boronic acid and aryl/heteroaryl halides:

| Substrate (X = Halogen) | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | 3-(4-Methylphenyl)-1H-indole | Pd(PPh₃)₄, K₂CO₃ | 82% | |

| 2-Iodopyridine | 3-(Pyridin-2-yl)-1H-indole | PdCl₂(dppf), CsF | 75% |

Key features:

-

Reactions proceed under mild conditions (60–100°C, 12–24 h) with Pd catalysts .

-

N-Protection (e.g., Boc, Tosyl) enhances stability and prevents side reactions .

Functionalization via C–H Activation

(1H-Indol-3-yl)boronic acid participates in direct functionalization at the C2 and C7 positions:

Example reaction :

-

Borylation-directed C–H activation enables sequential functionalization, such as iridium-catalyzed borylation followed by Suzuki coupling .

-

Electrophilic substitution at the C3 position is suppressed due to the electron-withdrawing effect of the boronic acid group .

Stability and Handling Considerations

Propriétés

IUPAC Name |

1H-indol-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTHBZMGHRDZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625167 | |

| Record name | 1H-Indol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741253-05-4 | |

| Record name | 1H-Indol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.